Zinc Chloride Hydroxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is often referred to as tetrabasic zinc chloride, basic zinc chloride, zinc hydroxychloride, or zinc oxychloride . This compound is a colorless crystalline solid that is insoluble in water . Its naturally occurring form, simonkolleite, is a rare secondary mineral formed by the weathering of zinc-bearing slag .

Métodos De Preparación

Zinc chloride hydroxide can be prepared by hydrolysis of a zinc chloride solution in the presence of a base such as sodium hydroxide or ammonia . The reactions are as follows:

- 5 ZnCl₂ + 8 NaOH + H₂O → Zn₅(OH)₈Cl₂·H₂O + 8 NaCl

- 5 ZnCl₂ + 8 NH₃ + 9 H₂O → Zn₅(OH)₈Cl₂·H₂O + 8 NH₄Cl

Análisis De Reacciones Químicas

Zinc chloride hydroxide undergoes various chemical reactions, including:

Reaction with Acids: It reacts with hydrochloric acid to form zinc chloride and water.

Reaction with Bases: It can be converted to zinc hydroxide by reacting with sodium hydroxide.

Aplicaciones Científicas De Investigación

Zinc chloride hydroxide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of zinc chloride hydroxide involves its role as a zinc source. Zinc is a cofactor in many enzymes and mediates several catalytic, structural, and regulatory roles in the body . It is cytoprotective against reactive oxygen species-mediated apoptosis through the action of metallothioneins . Zinc also enhances the up-regulation of A20 mRNA, which decreases NF-kappaB activation, leading to decreased gene expression and generation of pro-inflammatory cytokines .

Comparación Con Compuestos Similares

Zinc chloride hydroxide can be compared with other zinc compounds such as:

Zinc oxide (ZnO): Used in sunscreens, rubber manufacturing, and as a catalyst.

Zinc sulfate (ZnSO₄): Used in agriculture as a fertilizer and in medicine as a dietary supplement.

Zinc nitrate (Zn(NO₃)₂): Used in the synthesis of other zinc compounds and as a mordant in dyeing.

This compound is unique due to its layered hydroxide structure, which provides specific hydration and adsorption properties similar to natural clays .

Propiedades

Número CAS |

55802-61-4 |

|---|---|

Fórmula molecular |

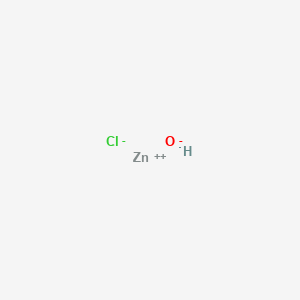

ClHOZn |

Peso molecular |

117.8 g/mol |

Nombre IUPAC |

zinc;chloride;hydroxide |

InChI |

InChI=1S/ClH.H2O.Zn/h1H;1H2;/q;;+2/p-2 |

Clave InChI |

VOSQOLXQDQZVCL-UHFFFAOYSA-L |

SMILES canónico |

[OH-].[Cl-].[Zn+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.